(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring both a pyrazole and a pyrrolidine moiety linked by a methanone group. Its intricate structure allows for a variety of chemical interactions, making it a versatile compound in scientific research and industrial applications.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: : Utilized in studies involving reaction mechanisms and kinetics.
Biology
Biochemical Probes: : Used to study enzyme functions and interactions.
Molecular Biology: : Investigated for its potential as a binding agent in DNA studies.
Medicine
Drug Development: : Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Diagnostics: : Used in developing new diagnostic assays.
Industry
Materials Science: : Utilized in the development of new materials with specific electronic properties.
Agrochemicals: : Investigated for its potential as a bioactive compound in agriculture.
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in critical biological processes .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as allosteric modulation . Allosteric modulators bind to a site on the target protein separate from the active site, causing conformational changes that can enhance or inhibit the protein’s activity.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in infectious diseases like tuberculosis and malaria .
Pharmacokinetics
Similar compounds are known to have high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have shown a range of biological activities, including anti-tubercular and antimalarial effects .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of 3,5-dimethyl-1H-pyrazole: : Starting with the appropriate diketone and hydrazine derivatives under acidic conditions.
Preparation of 3-(pyrimidin-2-yloxy)pyrrolidine: : This step often involves a nucleophilic substitution reaction where pyrrolidine reacts with pyrimidin-2-ol.
Linking the two moieties: : The final step is a condensation reaction that combines the two intermediates with a methanone group, typically under dehydrating conditions.
Industrial Production Methods
Industrial production might involve similar steps, but optimized for scale. Common industrial methods include:
Batch processing: for high purity requirements.
Continuous flow reactors: for consistent and high-volume production.
Catalysts: : Utilizing specific catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation, particularly at the pyrazole ring, using agents like hydrogen peroxide.
Reduction: : Reduction reactions, especially of the methanone group, can be carried out with reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidine ring, allowing for various functionalizations.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkyl halides for substitution reactions.
Catalysts: : Palladium or nickel catalysts for hydrogenation reactions.
Major Products Formed
The reactions can lead to diverse products depending on the conditions, including various oxidized forms, reduced methanone derivatives, and substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yl)pyrrolidin-1-yl)methanone: : Lacks the oxy group, which can affect its reactivity and binding properties.
(3,5-Dimethyl-1H-pyrazol-4-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: : Substituting pyrimidine with pyridine alters its biochemical interactions.
Uniqueness
This compound's unique structure, combining the specific functionalities of the pyrazole, pyrimidine, and pyrrolidine rings, along with the methanone group, makes it distinct. Its ability to undergo a variety of chemical reactions and its broad range of applications in research and industry highlight its versatility.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-12(10(2)18-17-9)13(20)19-7-4-11(8-19)21-14-15-5-3-6-16-14/h3,5-6,11H,4,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJKMKWAAJVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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